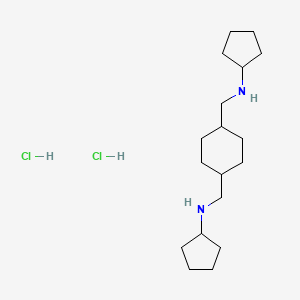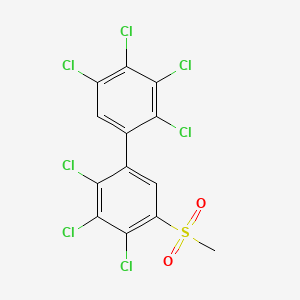
3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, and insulating properties .
Vorbereitungsmethoden
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves several steps. The starting material is typically a heptachlorobiphenyl compound, which undergoes a sulfonation reaction to introduce the methylsulfonyl group. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures . Industrial production methods may involve large-scale sulfonation reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of PCBs in various environments.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for PCB exposure.
Industry: It is used in the development of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes play a crucial role in the detoxification and metabolism of xenobiotics, including PCBs.
Vergleich Mit ähnlichen Verbindungen
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. Similar compounds include:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another PCB derivative with a different substitution pattern.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-Tetrachlorobiphenyl: A compound with similar functional groups but different chlorine substitution.
These compounds share some chemical properties but differ in their specific reactivity and biological effects.
Eigenschaften
CAS-Nummer |
128742-34-7 |
|---|---|
Molekularformel |
C13H5Cl7O2S |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
2,3,4-trichloro-1-methylsulfonyl-5-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(9(16)13(20)11(7)18)4-2-6(14)10(17)12(19)8(4)15/h2-3H,1H3 |
InChI-Schlüssel |
GMGBFYAQMSATFM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




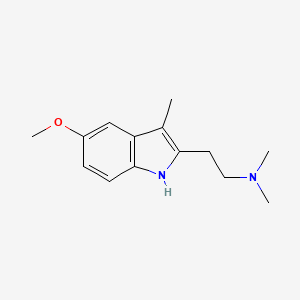
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
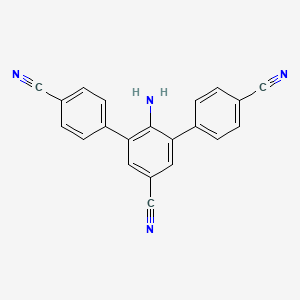
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
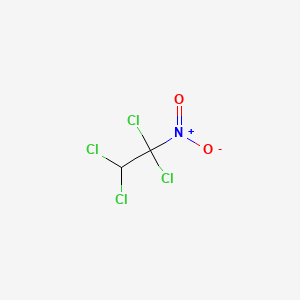

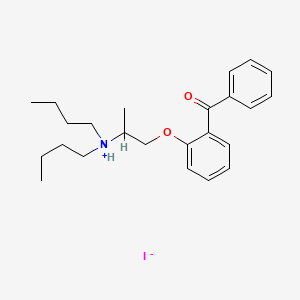
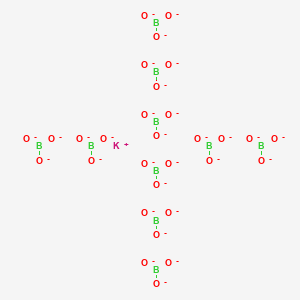
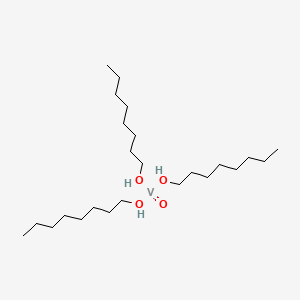
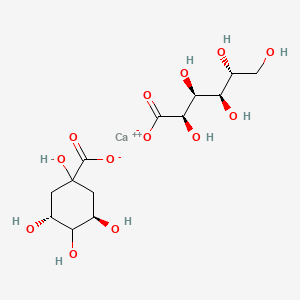
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
